molecular formula C10H7BrN2O3 B1592713 Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate CAS No. 410544-37-5

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate

Cat. No. B1592713
M. Wt: 283.08 g/mol
InChI Key: HHEOXNRPYVCORL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate” is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

“Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate” has been used in various chemical reactions, particularly in the synthesis of monoarylated and diarylated-1,6-naphthyridines .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate” has a molecular weight of 283.08 g/mol . Further physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Chemo-selective Suzuki–Miyaura Reactions

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate has been used in chemo-selective Suzuki–Miyaura reactions. These reactions are significant for their excellent chemo-selectivity, favoring the bromide group. They are utilized to produce diarylated products and site-selectively form arylated derivatives of naphthyridine, which have potential applications in organic synthesis and pharmaceuticals (Kumar & Khan, 2017).

Spectroscopic and Theoretical Studies

This compound has been a subject of various spectroscopic and theoretical studies. Research has focused on its solvatochromism in different solvents, contributing to a deeper understanding of its chemical properties and interactions. These studies also involve temperature effects on absorption bands, which are crucial for understanding its behavior in various environments (Santo et al., 2003).

Synthesis from Acyclic Precursors

Research has also been conducted on synthesizing this compound and its isomers from acyclic precursors. This research is significant for developing new methods for producing naphthyridine derivatives, which are valuable in medicinal chemistry and materials science (Blanco, Perillo, & Schapira, 1999).

Potential in Cancer Therapeutics

Interestingly, derivatives of this compound have been explored for their potential in cancer therapeutics. Specifically, naphthyridine-7-carboxamide, a related scaffold, has shown promise as a cytotoxic agent in cancer cell lines and effective inhibition against select oncogenic kinases. This line of research opens up potential therapeutic applications for these compounds in cancer treatment (Zeng et al., 2012).

properties

IUPAC Name

methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEOXNRPYVCORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625028
Record name Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate

CAS RN

410544-37-5
Record name Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-bromosuccinimide (7.83 g, 44.0 mmol) was added to a solution of 8-hydroxy-1,6-naphthyridine-7-carboxylic acid methyl ester (5, 8.17 g, 40.0 mmol) in chloroform (32 mL) over 20 min maintaining the temperature at 20-50° C. and the mixture was aged for 30 min at 50° C. The mixture became a thick, stirrable slurry and HPLC analysis indicated <2% starting material remaining. The mixture was cooled to 30° C. over 15 min. MeOH (64 mL) was added over 30 min then a 1:1 mixture of MeOH-water (64 mL) was added over 30 min. The mixture was cooled to −40° C. over 30 min and aged at −40° C. for 30 min. The cold mixture was filtered and the solid was washed with 1:1 MeOH:water (100 mL) at 10-20° C. The off white crystalline solid was dried under a stream of nitrogen to provide 10.48 g (93% yield) of 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid methyl ester (6).
Quantity
7.83 g
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reactant
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8.17 g
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32 mL
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64 mL
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64 mL
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Synthesis routes and methods II

Procedure details

To a solution of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate from Example 1 Step 2 (5.0 g, 24.49 mmol) in CH2Cl2 (100 ml) at room temperature was added N-bromo succinimide (4.36 g, 24.49 mmol). The reaction was stirred for 1 hr. The solids were collected by filtration and dried in vacuo to afford the title compound as an off white solid.
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5 g
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4.36 g
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100 mL
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Synthesis routes and methods III

Procedure details

For example, 8-hydroxy-[1,6]naphthyridine-7-carboxylic acid methyl ester 1A.4 (WO 0230930 A2, p. 171) is reacted with one molar equivalent of N-bromosuccinimide in dichloromethane, to yield 5-bromo-8-hydroxy-[1,6]naphthyridine-7-carboxylic acid methyl ester, 1A.5. The phenol is then reacted with p-toluenesulfonyl chloride and triethylamine in chloroform, for example as described in WO 02 30931 A2 p. 72, to give 5-bromo-8-(toluene-4-sulfonyloxy)-[1,6]naphthyridine-7-carboxylic acid methyl ester 1A.6. The product is then reacted with [1,2]thiazinane 1,1-dioxide 1A.7 and cuprous oxide in pyridine at reflux, for example as described in WO 0230931 A2, p. 73, to produce 5-(1,1-dioxo-1,2]thiazinan-2-yl)-8-(toluene-4-sulfonyloxy)-[1,6]naphthyridine-7-carboxylic acid methyl ester 1A.8. Deprotection, for example by reaction with methanolic sodium methoxide in dimethylformamide, as described in WO 0230931 A2 p. 74, then affords the phenol 1A.9.
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0 (± 1) mol
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[Compound]
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0230930 A2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
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Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
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Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
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Reactant of Route 6
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Citations

For This Compound
3
Citations
Y Wang, ZL Xu, J Ai, X Peng, JP Lin, YC Ji… - Organic & …, 2013 - pubs.rsc.org
The 1,6-naphthyridine motif is a multivalent scaffold in medicinal chemistry presenting various bioactivities when properly substituted. By incorporating a cyclic urea pharmacophore into …
Number of citations: 18 pubs.rsc.org
MG Thomas, M De Rycker, RJ Wall… - Journal of Medicinal …, 2020 - ACS Publications
Visceral leishmaniasis (VL) is a parasitic infection that results in approximately 26 000–65 000 deaths annually. The available treatments are hampered by issues such as toxicity, …
Number of citations: 9 pubs.acs.org
LF Zeng, Y Wang, R Kazemi, S Xu, ZL Xu… - Journal of Medicinal …, 2012 - ACS Publications
Among a large number of HIV-1 integrase (IN) inhibitors, the 8-hydroxy-[1,6]naphthyridines (ie, L-870,810) were one of the promising class of antiretroviral drugs developed by Merck …
Number of citations: 61 pubs.acs.org

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